N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide
Description
Properties
IUPAC Name |
N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-22(2)13-21-19-20-12-17(24-19)18(23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYAGANGSPTMEJ-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC=C(S1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC=C(S1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324739 | |
| Record name | N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821688 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861211-31-6 | |
| Record name | N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide typically involves the following steps:
Formation of 1,3-thiazole: : Thiazole rings are synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Benzoylation: : The thiazole derivative is then subjected to Friedel-Crafts acylation using phenylbenzoyl chloride and a Lewis acid catalyst, such as AlCl₃, to introduce the 4-phenylbenzoyl group.
Amidation: : Finally, the compound undergoes N,N-dimethylamidation using dimethylamine in the presence of a base, typically triethylamine.
Industrial Production Methods
On an industrial scale, these reactions are optimized for yield and purity by precise control of reaction conditions such as temperature, solvent choice, and reagent concentration. Automated batch reactors and continuous flow processes can be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide undergoes several types of chemical reactions:
Oxidation: : Mild oxidizing agents can transform the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: : Reducing agents, like lithium aluminum hydride, can reduce the imidamide group to form corresponding amines.
Substitution: : The compound can undergo nucleophilic aromatic substitution, particularly at the phenylbenzoyl group, using reagents like sodium ethoxide.
Hydrolysis: : Acidic or basic hydrolysis can cleave the amide bond to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium ethoxide). Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Primary or secondary amines.
Substitution: : Substituted thiazole derivatives.
Hydrolysis: : Carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a ligand in coordination chemistry. Its structure allows for versatile reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Biology
Biologically, N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide has been investigated for its interactions with biological macromolecules. It can act as an enzyme inhibitor or binding agent, helping to elucidate the functions of various biological pathways.
Medicine
In medicinal chemistry, researchers explore its potential as a therapeutic agent. Its ability to interact with specific enzymes and proteins makes it a candidate for drug development, particularly in targeting conditions that involve enzyme dysfunction.
Industry
Industrial applications include its use as a building block in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its stability and reactivity make it a versatile compound for various manufacturing processes.
Mechanism of Action
The mechanism by which N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate biological pathways, leading to changes in cellular function.
Molecular Targets and Pathways:
Enzyme Inhibition: : By binding to the active site of enzymes, it can inhibit their activity, affecting metabolic pathways.
Receptor Binding: : The compound may also interact with cell surface receptors, altering signal transduction and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares structural similarities with several derivatives, differing primarily in substituents on the thiazole ring or the aryl groups. Key analogues include:
N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide (CAS: 528818-71-5)
- Molecular Formula : C₁₃H₁₂N₃OSBr
- Molecular Weight : 338.22 g/mol .
- Key Difference: The 4-phenylbenzoyl group is replaced with a 4-bromobenzoyl moiety.
Compound 9c ()
- Structure: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide.
- Molecular Formula : C₂₃H₁₇BrN₄O₂S
- Molecular Weight : 507.37 g/mol.
- Key Features : Incorporates a bromophenyl-thiazole-acetamide scaffold. The IR spectrum shows a C=O stretch at ~1663 cm⁻¹ and NH stretches at 3150–3319 cm⁻¹, indicating hydrogen-bonding capacity .
N'-(4-Chlorophenyl)-N,N-dimethylmethanimidamide (CAS: 2103-46-0)
Physicochemical and Spectral Properties
Notes:
- The target compound’s spectral data are inferred from analogues. The absence of NH stretches in IR (as seen in ) suggests a non-hydrogen-bonding tautomeric form.
Biological Activity
N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide, a compound with the molecular formula , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a phenylbenzoyl group, contributing to its unique chemical behavior. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 333.42 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| CAS Number | 5846784 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in cell signaling pathways and may exhibit anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have indicated that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance, a study published in Journal of Medicinal Chemistry reported that derivatives of thiazole compounds exhibit selective cytotoxicity against breast cancer cells, potentially through the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
Research has also explored the antimicrobial properties of thiazole derivatives. A study highlighted that compounds similar to this compound showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
Case Studies
- Cytotoxicity in Cancer Cells
-
Antimicrobial Efficacy
- Study : Evaluation of antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Findings : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting effective antibacterial properties .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide?
Answer:
The synthesis of this compound requires precise control of reaction parameters. Key factors include:
- Temperature : Elevated temperatures (70–100°C) can accelerate coupling reactions but may increase side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane or THF may improve selectivity .
- Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation.
- Monitoring : Thin-layer chromatography (TLC) and -NMR spectroscopy are critical for tracking reaction progress and confirming product identity .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- - and -NMR : Confirm proton environments and carbon frameworks, particularly distinguishing between thiazole ring protons (δ 7.2–8.5 ppm) and dimethylamino groups (δ 2.8–3.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula accuracy.
- HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How can density functional theory (DFT) calculations elucidate the electronic properties and reaction mechanisms of this compound?
Answer:
DFT studies (e.g., B3LYP/6-31G* level) can:
- Predict electron density distributions, identifying nucleophilic/electrophilic sites on the thiazole and methanimidamide moieties .
- Model reaction pathways, such as the formation of the 4-phenylbenzoyl-thiazole intermediate, by analyzing transition states and activation energies .
- Validate computational results against experimental IR or UV-Vis spectra to ensure accuracy .
Advanced: What crystallographic approaches are suitable for resolving the 3D structure of this compound?
Answer:
- Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on anisotropic displacement parameters to resolve disorder in the phenylbenzoyl group .
- Twinned data handling : Employ SHELXE for deconvoluting overlapping reflections in cases of crystal twinning .
- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H···O) that stabilize the crystal lattice .
Advanced: How can structure-activity relationship (SAR) studies improve the biological efficacy of this compound?
Answer:
- Substituent variation : Systematically modify the phenylbenzoyl group (e.g., electron-withdrawing/-donating groups) to assess impacts on target binding .
- In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .
- In silico docking : Use AutoDock or Schrödinger to predict binding poses and guide rational design .
Advanced: How is this compound utilized as a precursor in heterocyclic synthesis?
Answer:
- Thiazole functionalization : React the thiazole NH with acyl chlorides or sulfonyl chlorides to generate diversely substituted analogs .
- Cross-coupling : Employ Suzuki-Miyaura reactions on the phenylbenzoyl moiety to introduce aryl/heteroaryl groups .
- Ring expansion : Use photochemical or thermal conditions to convert the thiazole into larger heterocycles (e.g., thiazolo[5,4-d]pyrimidines) .
Advanced: How should researchers address contradictory bioactivity data across studies?
Answer:
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Orthogonal assays : Validate results using multiple techniques (e.g., enzymatic inhibition + cell viability assays) .
Advanced: What role do solvent effects play in the stability of this compound during synthesis?
Answer:
- Polar solvents : Prolonged exposure to DMSO may lead to sulfoxide formation at the thiazole sulfur .
- Protic solvents (e.g., methanol) : Risk of imidamide hydrolysis; use anhydrous conditions with molecular sieves .
- Accelerated stability testing : Conduct stress studies (40–60°C, 75% RH) to identify degradation pathways .
Basic: What makes this compound a promising scaffold in medicinal chemistry?
Answer:
- Dual pharmacophores : The thiazole ring (hydrogen-bond acceptor) and methanimidamide (hydrogen-bond donor) enable multitarget engagement .
- Lipophilicity : LogP values (~3.5) suggest favorable membrane permeability for CNS-targeted agents .
- Structural mimicry : Resembles ATP-binding motifs in kinases, enabling competitive inhibition .
Advanced: How can pharmacokinetic properties (e.g., bioavailability) be predicted for derivatives of this compound?
Answer:
- In silico ADMET : Use SwissADME or pkCSM to estimate absorption (e.g., Caco-2 permeability) and metabolism (CYP450 interactions) .
- Plasma protein binding assays : Employ equilibrium dialysis to measure unbound fractions .
- In vivo PK studies : Monitor half-life and clearance in rodent models after IV/PO administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
